molecular formula C11H14BrNO3 B1445223 2-Bromo-n-(2,4-dimethoxybenzyl)acetamide CAS No. 1341520-92-0

2-Bromo-n-(2,4-dimethoxybenzyl)acetamide

Cat. No.: B1445223
CAS No.: 1341520-92-0
M. Wt: 288.14 g/mol
InChI Key: BAKIPTNMLRVAOF-UHFFFAOYSA-N
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Description

2-Bromo-n-(2,4-dimethoxybenzyl)acetamide is an organic compound with the molecular formula C11H14BrNO3 It is a brominated derivative of acetamide, featuring a benzyl group substituted with two methoxy groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-(2,4-dimethoxybenzyl)acetamide typically involves the bromination of n-(2,4-dimethoxybenzyl)acetamide. One common method includes the reaction of n-(2,4-dimethoxybenzyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(2,4-dimethoxybenzyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include aldehydes or ketones.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-Bromo-n-(2,4-dimethoxybenzyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(2,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-n-(2,4-dimethoxyphenyl)acetamide
  • 2-Bromo-n-(2,4-dimethoxybenzyl)propionamide
  • 2-Bromo-n-(2,4-dimethoxybenzyl)butyramide

Uniqueness

2-Bromo-n-(2,4-dimethoxybenzyl)acetamide is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. The presence of bromine and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

2-bromo-N-[(2,4-dimethoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-15-9-4-3-8(10(5-9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKIPTNMLRVAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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